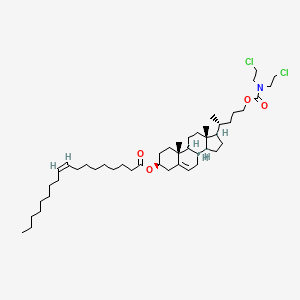
2,3-Bis(p-methoxyphenyl)acrylonitrile
Descripción general
Descripción
2,3-Bis(p-methoxyphenyl)acrylonitrile is a stilbenoid . It has a molecular formula of C17H15NO2 . This compound is also known by other names such as 2,3-Di(4-methoxyphenyl)acrylonitrile .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C17H15NO2/c1-19-16-7-3-13 (4-8-16)11-15 (12-18)14-5-9-17 (20-2)10-6-14/h3-11H,1-2H3/b15-11+ . The SMILES representation is COc1ccc (cc1)\\C=C (/C#N)c1ccc (OC)cc1 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a net charge of 0, an average mass of 265.307, and a monoisotopic mass of 265.11028 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 418.1±45.0 °C at 760 mmHg, a vapour pressure of 0.0±1.0 mmHg at 25°C, an enthalpy of vaporization of 67.2±3.0 kJ/mol, and a flash point of 206.7±28.7 °C .Aplicaciones Científicas De Investigación
Infrared Spectroscopy and Molecular Structure Studies
2,3-Bis(p-methoxyphenyl)acrylonitrile has been a subject of study in the context of its infrared spectra and molecular structure. Research by Binev and Binev (1997) explored the structure of similar cyano and methoxycarbonyl derivatives using infrared spectra and ab initio force field calculations. Their findings indicated strong polarization in the C=C bond of the molecules, suggesting a dual molecular and zwitterionic character (Binev & Binev, 1997).
Organic Synthesis and Polymerization Processes
In organic synthesis, this compound plays a role in various reactions. Collins and Hobbs (1974) discussed its involvement in reactions with lithium aluminium hydride, leading to the formation of different anions and organoaluminium intermediates (Collins & Hobbs, 1974). Additionally, Li et al. (1991) described its use in diradical polymerization processes, indicating its significance in polymer chemistry (Li et al., 1991).
Oxidation Reactions
The compound's derivatives, such as bis(p-methoxyphenyl) telluroxide, have been identified as mild and selective oxidizing agents. Barton, Ley, and Meerholz (1979) highlighted their utility in converting thiocarbonyl groups into oxo analogues and thiols into disulphides (Barton et al., 1979).
Photovoltaic and Energy Applications
This compound has been synthesized and studied for its potential in improving the performance of organic photovoltaics. Chen et al. (2012) investigated the introduction of a small organic molecule derivative into an active layer of poly-3-hexylthiophene and phenyl-C61-butyric acid methyl ester, enhancing the exciton dissociation and charge transport (Chen et al., 2012).
Propiedades
IUPAC Name |
(Z)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-11H,1-2H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSJIARERFIGST-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6443-74-9, 63785-34-2 | |
| Record name | 2,3-Bis(4-methoxyphenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Di(4-methoxyphenyl)acrylonitrile, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-DI(4-METHOXYPHENYL)ACRYLONITRILE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29D9UWI50A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)





![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)



